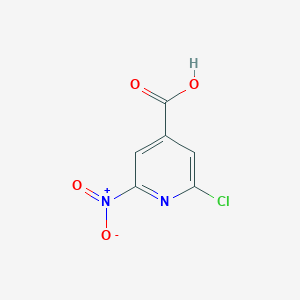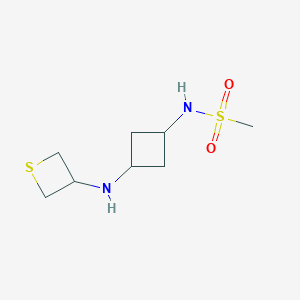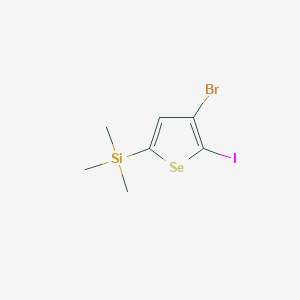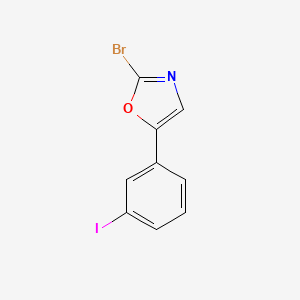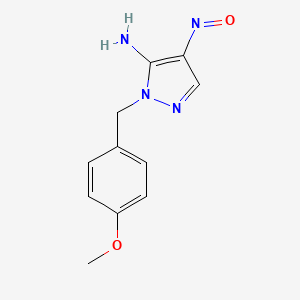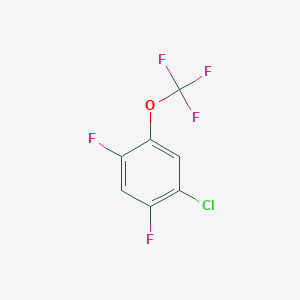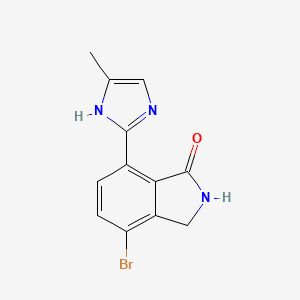
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative of quinoline. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The boronic acid group in this compound adds to its versatility, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various aryl-quinoline derivatives.
科学的研究の応用
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The quinoline ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating their function and activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Lacks the boronic acid group, limiting its versatility in chemical reactions.
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and biological activity.
Quinoline-2,4-dione: A related quinoline derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
(4-Hydroxy-2-oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring
特性
分子式 |
C9H8BNO4 |
|---|---|
分子量 |
204.98 g/mol |
IUPAC名 |
(4-hydroxy-2-oxo-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4,14-15H,(H2,11,12,13) |
InChIキー |
BNVSKCVUTKDNGJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)NC(=O)C=C2O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



